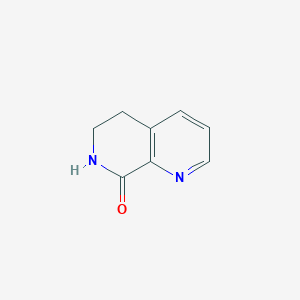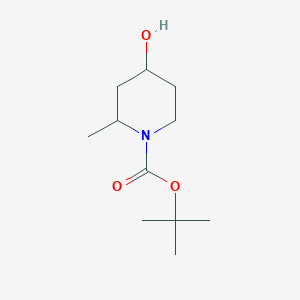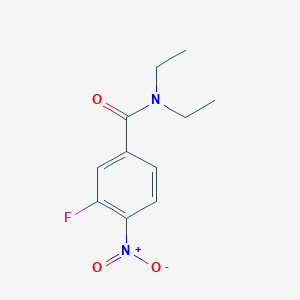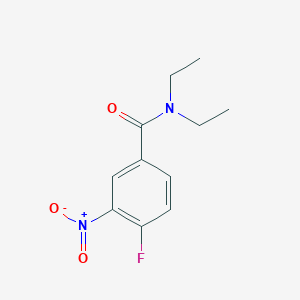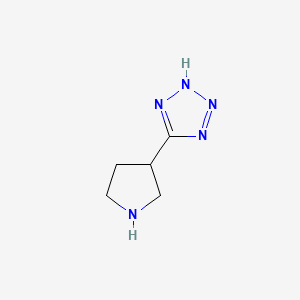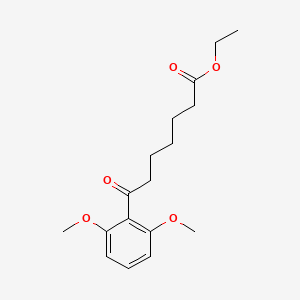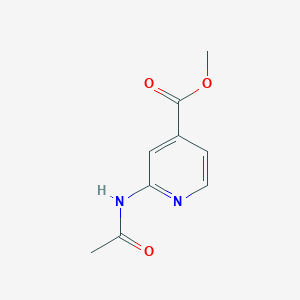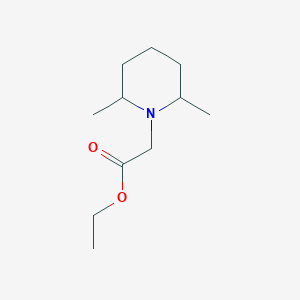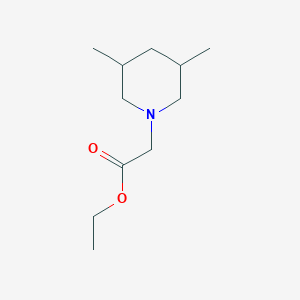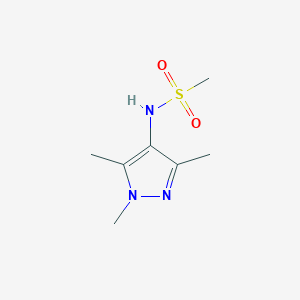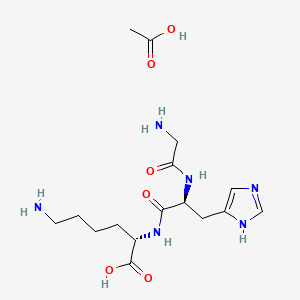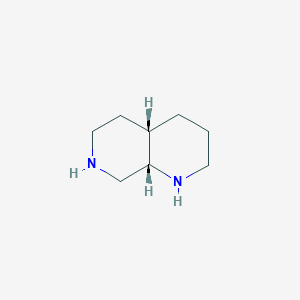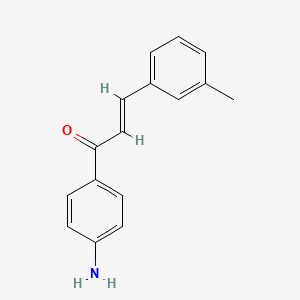
(2E)-1-(4-Aminophenyl)-3-(3-methylphenyl)-prop-2-EN-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-1-(4-Aminophenyl)-3-(3-methylphenyl)-prop-2-EN-1-one: is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of an amino group on one phenyl ring and a methyl group on the other, making it a unique derivative of chalcone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-1-(4-Aminophenyl)-3-(3-methylphenyl)-prop-2-EN-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-aminobenzaldehyde and 3-methylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions for several hours. The product is then purified by recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of catalysts such as phase transfer catalysts can also enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2E)-1-(4-Aminophenyl)-3-(3-methylphenyl)-prop-2-EN-1-one can undergo oxidation reactions to form corresponding quinones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form the corresponding dihydrochalcone using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group on the phenyl ring can participate in electrophilic substitution reactions, such as nitration or sulfonation, to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Concentrated sulfuric acid for sulfonation, concentrated nitric acid for nitration.
Major Products:
Oxidation: Quinones.
Reduction: Dihydrochalcones.
Substitution: Substituted amino derivatives.
Scientific Research Applications
Chemistry: (2E)-1-(4-Aminophenyl)-3-(3-methylphenyl)-prop-2-EN-1-one is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of heterocyclic compounds and other chalcone derivatives.
Biology: In biological research, this compound is studied for its potential antioxidant and antimicrobial properties. It has shown promise in inhibiting the growth of certain bacterial and fungal strains.
Medicine: The compound is being investigated for its potential therapeutic applications, including anti-inflammatory and anticancer activities. Its ability to modulate various biological pathways makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its unique structure allows for the development of colorants with specific properties.
Mechanism of Action
The mechanism of action of (2E)-1-(4-Aminophenyl)-3-(3-methylphenyl)-prop-2-EN-1-one involves its interaction with various molecular targets. The compound can inhibit enzymes involved in oxidative stress pathways, thereby exerting its antioxidant effects. It can also interact with cellular receptors and signaling pathways, leading to its anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
- (2E)-1-(4-Hydroxyphenyl)-3-(3-methylphenyl)-prop-2-EN-1-one
- (2E)-1-(4-Methoxyphenyl)-3-(3-methylphenyl)-prop-2-EN-1-one
- (2E)-1-(4-Nitrophenyl)-3-(3-methylphenyl)-prop-2-EN-1-one
Comparison:
- (2E)-1-(4-Aminophenyl)-3-(3-methylphenyl)-prop-2-EN-1-one is unique due to the presence of the amino group, which imparts distinct chemical reactivity and biological activity compared to its hydroxy, methoxy, and nitro analogs.
- The amino group allows for additional functionalization through electrophilic substitution reactions, making it a versatile intermediate in organic synthesis.
- Its biological activities, such as antioxidant and antimicrobial properties, are also influenced by the presence of the amino group, making it a compound of interest in medicinal chemistry.
Properties
IUPAC Name |
(E)-1-(4-aminophenyl)-3-(3-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO/c1-12-3-2-4-13(11-12)5-10-16(18)14-6-8-15(17)9-7-14/h2-11H,17H2,1H3/b10-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCWVAIXVAYKEKY-BJMVGYQFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=CC(=O)C2=CC=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=C/C(=O)C2=CC=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
